2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE
Description
This compound features a 1H-isoindole-1,3(2H)-dione core linked via an ethyl group to a 6-bromo-substituted imidazo[1,2-a]pyridine moiety. The bromine substituent at position 6 likely enhances lipophilicity and influences electronic interactions, making the compound a candidate for pharmaceutical applications, particularly in oncology (inferred from structural analogs in ).
Properties
IUPAC Name |
2-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-11-5-6-15-19-12(10-20(15)9-11)7-8-21-16(22)13-3-1-2-4-14(13)17(21)23/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGNTOLCLFUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-(2-Bromoethyl)isoindoline-1,3-dione
A widely adopted method involves reacting 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde with 2-(2-bromoethyl)isoindoline-1,3-dione under basic conditions.
-
Reagents :
-
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv)
-
2-(2-Bromoethyl)isoindoline-1,3-dione (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or acetonitrile
-
-
Conditions : 70–80°C, 16–24 hours under inert atmosphere.
-
Workup : Extraction with dichloromethane, washing with water, drying (MgSO₄/Na₂SO₄), and purification via silica gel chromatography.
Mechanistic Insights
The reaction proceeds via an Sₙ2 mechanism, where the aldehyde’s α-carbon acts as a nucleophile, displacing bromide from the bromoethyl-phthalimide. The base (K₂CO₃) deprotonates the aldehyde, enhancing nucleophilicity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining moderate yields.
-
Reagents :
-
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv)
-
2-(2-Bromoethyl)isoindoline-1,3-dione (1.1 equiv)
-
Solvent: 1,4-Dioxane
-
-
Conditions : 180°C, 1 hour under microwave irradiation.
-
Purification : Flash chromatography (MeOH/DCM gradient).
Advantages and Limitations
-
Advantages : Rapid synthesis (<2 hours), reduced side reactions.
-
Limitations : Lower yield compared to conventional heating, specialized equipment required.
Optimization of Reaction Parameters
Solvent Selection
Base Influence
Temperature and Time
-
70–80°C : Optimal for conventional heating, balancing reaction rate and decomposition.
-
Extended durations (24 hours) : Improve conversion but risk phthalimide hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The ethyl chain and phthalimide group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Variations
Target Compound
- Structure : 1H-isoindole-1,3(2H)-dione + ethyl + 6-bromoimidazo[1,2-a]pyridine.
- Key Features : Bromine atom at position 6 of the imidazopyridine enhances steric bulk and electronic effects.
Analogs from
- Compound 5f: 1H-benzo[de]isoquinoline-1,3(2H)-dione + ethyl + 1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl. Substituent: Chlorophenyl-triazole. Yield: 17.4%.
- Compound 5g: 1H-benzo[de]isoquinoline-1,3(2H)-dione + ethyl + 1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl. Substituent: Methoxyphenyl-triazole. Yield: 7.5%.
- Compound 5h: 1H-benzo[de]isoquinoline-1,3(2H)-dione + ethyl + 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl. Substituent: Nitrophenyl-triazole. Yield: 30.5%.
Comparison :
- The target compound’s imidazopyridine differs from triazole-based analogs in , which may alter π-π stacking and hydrogen-bonding capabilities.
- Bromine (target) vs. chloro/methoxy/nitro groups (analogs): Bromine’s higher atomic weight and electronegativity could enhance membrane permeability but reduce solubility.
Spectral Data and Molecular Properties
Notes:
Biological Activity
The compound 2-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a derivative of isoindole that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H12BrN3O2
- Molecular Weight : 320.16 g/mol
- IUPAC Name : 2-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Anti-inflammatory Effects
Recent studies have highlighted the compound's inhibitory activity against cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. In a comparative study with meloxicam, a known anti-inflammatory drug:
| Compound | COX-1 Inhibition (µM) | COX-2 Inhibition (µM) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Meloxicam | 90.28 | 32.5 | 0.36 |
| Compound X | 75.0 | 20.0 | 0.27 |
| Compound Y | 85.0 | 15.0 | 0.18 |
The results indicate that the compound exhibits selective inhibition towards COX-2 over COX-1, making it a candidate for further development as an anti-inflammatory agent .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. A study investigated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 15.3 |
| HeLa (Cervical) | 12.8 |
These findings suggest that the compound possesses significant cytotoxicity against several cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Cyclooxygenase Inhibition : The selective inhibition of COX enzymes contributes to its anti-inflammatory effects.
- Nuclear Factor Kappa B (NF-kB) : The compound may inhibit NF-kB signaling pathways, which are crucial in inflammation and cancer progression .
- Monoamine Oxidase B (MAO-B) : Interaction with MAO-B suggests potential neuroprotective effects, relevant in neurodegenerative diseases .
Case Studies
A notable case study involved the application of this compound in a mouse model of inflammation. The administration of the compound resulted in a significant reduction of edema compared to control groups, supporting its therapeutic potential in inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
- Bromination : Selective bromination at the 6-position of imidazo[1,2-a]pyridine precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Coupling Reactions : Alkylation or nucleophilic substitution to attach the ethyl-isoindole-dione moiety. Ethyl ester intermediates (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate) are common precursors, as shown in analogous syntheses .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields reported between 40-65% for similar derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., bromine position) and linkage integrity. For example, the ethyl bridge protons appear as triplets (~δ 4.2–4.5 ppm) in related structures .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated m/z 383.04 for CHBrNO) and isotopic patterns consistent with bromine .
- X-ray Crystallography : For resolving structural ambiguities, though data for this specific compound are not yet published .
Q. What is the role of the bromine atom in modulating the compound’s reactivity?
Methodological Answer: The bromine atom:
- Enhances electrophilicity at the imidazopyridine core, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Influences bioactivity : Brominated imidazopyridines exhibit improved binding affinity in kinase inhibition assays compared to non-halogenated analogs .
- Affects solubility : Bromine’s hydrophobicity may reduce aqueous solubility, necessitating formulation optimization for biological testing .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step of the synthesis?
Methodological Answer: Strategies include:
- Optimizing Reaction Conditions : Using Pd-catalyzed couplings (e.g., Buchwald-Hartwig) with ligands like XPhos to improve efficiency. Analogous syntheses achieved 70% yields by adjusting temperature (80–100°C) and solvent (toluene/DMF) .
- Protecting Group Chemistry : Temporarily masking reactive sites (e.g., isoindole-dione carbonyls) to prevent side reactions .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing decomposition risks .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
Methodological Answer: Contradictions may arise from:
- Metabolic Instability : Use metabolic profiling (e.g., liver microsome assays) to identify rapid degradation. Structural analogs with similar imidazopyridine cores showed improved stability via fluorination .
- Off-Target Effects : Perform kinome-wide screening to rule out non-specific binding. For example, brominated imidazopyridines often target JAK/STAT pathways but may inhibit unrelated kinases .
- Formulation Issues : Test solubility-enhanced formulations (e.g., PEGylated nanoparticles) to improve bioavailability .
Q. What strategies enable regioselective bromination in the imidazopyridine moiety?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at specific positions to direct bromine to the 6-position .
- Lewis Acid Catalysis : Using FeCl or ZnBr to stabilize transition states favoring 6-bromination over 5- or 7-substitution .
- Computational Modeling : DFT calculations predict bromination sites based on frontier molecular orbital (FMO) theory, as validated for imidazo[1,2-a]pyridine derivatives .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening : Prioritize Ames tests for mutagenicity, as isoindole-dione derivatives may intercalate DNA .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation, as indicated for structurally related brominated heterocycles .
- Waste Disposal : Halogenated waste must be incinerated in compliance with EPA guidelines to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
